N-(3-{[4-(2-fluorophenyl)piperazin-1-yl](pyridin-3-yl)methyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide
Description
N-(3-{4-(2-Fluorophenyl)piperazin-1-ylmethyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted with methyl groups at positions 4 and 5, a pyridinylmethyl group, a 4-(2-fluorophenyl)piperazine moiety, and a furan-2-carboxamide substituent. This structure combines multiple pharmacophores, including aromatic rings (thiophene, pyridine, fluorophenyl) and a piperazine linker, which are commonly associated with receptor-binding activity in CNS-targeting drugs .
Properties
IUPAC Name |
N-[3-[[4-(2-fluorophenyl)piperazin-1-yl]-pyridin-3-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN4O2S/c1-18-19(2)35-27(30-26(33)23-10-6-16-34-23)24(18)25(20-7-5-11-29-17-20)32-14-12-31(13-15-32)22-9-4-3-8-21(22)28/h3-11,16-17,25H,12-15H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMIPZJTITWQPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CN=CC=C2)N3CCN(CC3)C4=CC=CC=C4F)NC(=O)C5=CC=CO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors.
Mode of Action
Similar compounds have been found to interact with their targets, leading to a variety of biological activities.
Biological Activity
N-(3-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a complex organic compound that has attracted attention due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C23H25FN4O2S
- Molecular Weight : 422.53 g/mol
- CAS Number : 897613-10-4
The presence of multiple functional groups such as the piperazine ring, furan moiety, and thiophene contributes to its diverse biological activities.
Research indicates that N-(3-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide exhibits various mechanisms of action:
- Serotonin Receptor Modulation : The piperazine moiety suggests potential interactions with serotonin receptors, which are crucial in mood regulation and anxiety disorders.
- Antiviral Activity : Preliminary studies have indicated that compounds with similar structures may inhibit viral replication, particularly in norovirus strains. For instance, structure–activity relationship (SAR) studies on related compounds showed promising antiviral activity at low micromolar concentrations .
- Anticancer Properties : The compound's ability to induce apoptosis in cancer cell lines has been noted in several studies. Its structural analogs have demonstrated cytotoxic effects against various cancer types .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Cytotoxicity : Studies have shown that it can selectively induce cell death in certain cancer cell lines while sparing normal cells.
- Neuropharmacological Effects : Due to its interaction with neurotransmitter systems, it may have implications in treating neuropsychiatric disorders.
Case Study 1: Antiviral Screening
A study evaluated the antiviral efficacy of various compounds structurally related to N-(3-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide against human norovirus (HuNoV). The results indicated that derivatives with specific modifications exhibited EC50 values as low as 0.9 µM, showcasing significant antiviral potential while maintaining acceptable cytotoxicity profiles .
Case Study 2: Anticancer Activity
In a separate investigation focusing on the anticancer properties of related compounds, researchers found that certain derivatives induced apoptosis in breast cancer cell lines. The study highlighted the importance of the thiophene and furan rings in enhancing cytotoxicity through reactive oxygen species (ROS) generation .
Comparative Analysis of Related Compounds
| Compound Name | Structure | EC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Similar | 0.9 | Antiviral |
| Compound B | Similar | 15 | Anticancer |
| Compound C | Similar | 10 | Neuropharmacological |
This table illustrates the varying degrees of biological activity observed among structurally similar compounds.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Similarities
The compound shares structural motifs with several classes of molecules, particularly those containing thiophene, furan, and piperazine moieties. Key analogues include:
1,4-Dihydropyridine Derivatives (e.g., AZ331 and AZ257)
- AZ331: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide.
- AZ257: 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide .
Comparison :
- Both AZ331 and AZ257 feature a furan-carboxamide group and thioether linkages, similar to the target compound. However, the target lacks the dihydropyridine core and instead incorporates a thiophene ring and fluorophenyl-piperazine group, which may enhance metabolic stability and receptor selectivity .
Furan-3-carboxamide Derivatives (e.g., Compounds 97c–97e)
Comparison :
Substituent-Driven Differences in Physicochemical Properties
NMR Chemical Shift Analysis
A study comparing structurally related compounds (e.g., Rapa, compounds 1 and 7) revealed that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes, while other regions remain consistent (Figure 6, Table 2) . For the target compound:
- The 4,5-dimethylthiophene and fluorophenyl-piperazine groups are predicted to cause distinct shifts in regions A/B compared to simpler analogues like AZ331 or 97c–97e.
Lumping Strategy Implications
The lumping strategy groups compounds with similar structures into surrogate categories to simplify reaction modeling (Tables 3–4) . However, the target compound’s unique fluorophenyl-piperazine and pyridinylmethyl groups may disqualify it from being lumped with simpler furan/thiophene derivatives, as these substituents introduce distinct reactivity and pharmacokinetic profiles .
Data Tables
Table 1: Structural Comparison of Key Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
